molecular formula C8H5FN2O4S B2649078 6-Fluorosulfonyloxy-4-oxo-3H-quinazoline CAS No. 2411249-84-6

6-Fluorosulfonyloxy-4-oxo-3H-quinazoline

Cat. No. B2649078
CAS RN: 2411249-84-6
M. Wt: 244.2
InChI Key: AXSOPKGSQABODK-UHFFFAOYSA-N
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Description

Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One common approach involves amidation of 2-aminobenzoic acid derivatives . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open air .


Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .


Chemical Reactions Analysis

Chemical reactions of 4 (3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .


Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .

Mechanism of Action

While the specific mechanism of action for “6-Fluorosulfonyloxy-4-oxo-3H-quinazoline” is not available, quinazolinone derivatives have been found to inhibit histone deacetylase 6 (HDAC6), which is associated with anticancer activity .

Future Directions

Quinazolinones have a broad range of pharmacological activities, making them a significant area of interest for future research in medicinal chemistry . Future directions could include the development of novel synthetic methods and further investigation of their biological activities.

properties

IUPAC Name

6-fluorosulfonyloxy-4-oxo-3H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4S/c9-16(13,14)15-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOPKGSQABODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorosulfonyloxy-4-oxo-3H-quinazoline

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